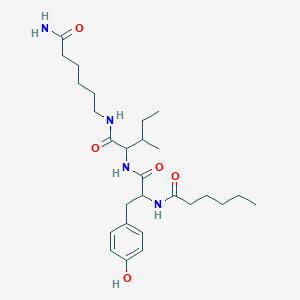
N-((S)-1-(((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)(6-amino-6-oxohexyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Dihexa is synthesized through a series of peptide coupling reactions. The synthetic route involves the coupling of hexanoic acid with tyrosine and isoleucine, followed by the addition of an aminohexanoic acid . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
化学反応の分析
Dihexa undergoes various chemical reactions, including:
Oxidation: Dihexa can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within dihexa, potentially altering its activity.
Substitution: Substitution reactions can occur at the amino acid residues, leading to modified analogs of dihexa.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dihexa has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in promoting neurogenesis and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s
作用機序
Dihexa exerts its effects by binding to hepatocyte growth factor (HGF) and potentiating its activity at the c-Met receptor . This interaction stimulates a cascade of events that promote neurogenesis and synaptic plasticity. The activation of the c-Met receptor leads to the activation of downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and growth .
類似化合物との比較
Dihexa is often compared with other neurotrophic compounds such as:
Cerebrolysin: A peptide mixture that also promotes neurogenesis but has a different mechanism of action.
NSI-189: A neurogenic compound that stimulates neurogenesis and has antidepressant effects
Dihexa’s unique ability to bind with high affinity to HGF and potentiate its activity at the c-Met receptor sets it apart from these compounds. Its high potency and ability to cross the blood-brain barrier make it a promising candidate for treating neurodegenerative diseases .
特性
分子式 |
C27H44N4O5 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
N-(6-amino-6-oxohexyl)-2-[[2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35) |
InChIキー |
XEUVNVNAVKZSPT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



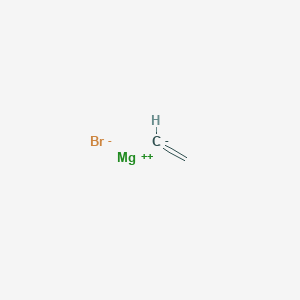
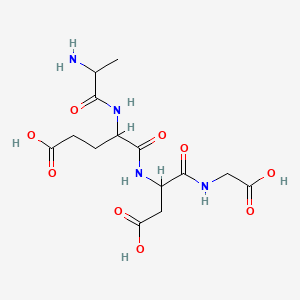
![[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15286263.png)
![2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride](/img/structure/B15286264.png)

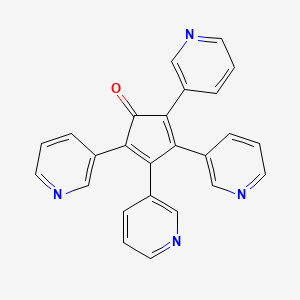
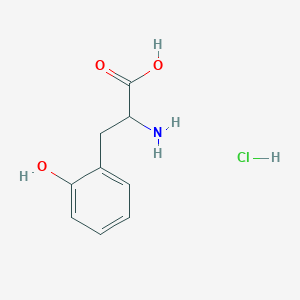
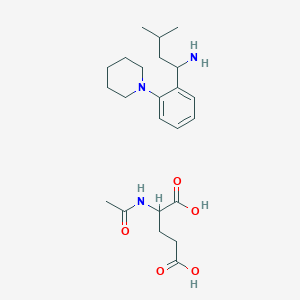
![3-[[2,5-Dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B15286297.png)
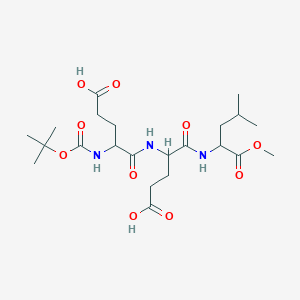
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B15286313.png)
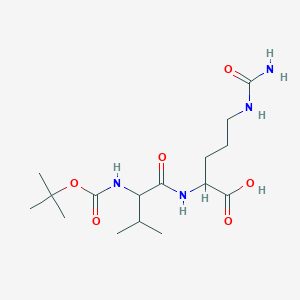
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
